Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, where they can act as electrophiles in reactions with various nucleophiles .
Mode of Action
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate likely acts through a nucleophilic substitution mechanism. The bromomethyl group is susceptible to attack by nucleophiles, leading to the substitution of the bromine atom . This can result in the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
Brominated compounds are often involved in cross-coupling reactions such as the suzuki-miyaura coupling , which is a key method for forming carbon-carbon bonds in organic synthesis .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reaction conditions and the nucleophiles it encounters. In general, its action results in the formation of new organic compounds through the substitution of its bromomethyl group .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a suitable nucleophile, the reaction temperature, and the solvent used . Additionally, safety data sheets indicate that it should be kept away from heat and sources of ignition due to its potential flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate typically involves the bromination of tert-butyl 3-methylpiperidine-1-carboxylate. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Carried out in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine yields a tertiary amine, while oxidation with potassium permanganate produces a carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(chloromethyl)-3-methylpiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: Contains a hydroxyl group, making it more suitable for further functionalization through esterification or etherification reactions.
Uniqueness
Tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate is unique due to its bromomethyl group, which provides a versatile handle for various chemical transformations
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-9-8-14(6-5-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJVWWMRIFCFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CBr)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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